Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate

Catalog No.
S2991531
CAS No.
278183-12-3
M.F
C7H10N2O2S
M. Wt
186.23
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate

CAS Number

278183-12-3

Product Name

Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate

IUPAC Name

ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23

InChI

InChI=1S/C7H10N2O2S/c1-3-11-7(10)5-6(8)9-4(2)12-5/h3,8H2,1-2H3

InChI Key

KREBCXGTVCVLJV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=C(S1)C)N

Solubility

not available
  • Synthesis of bioactive molecules

    The thiazole ring structure is present in many important biological molecules, including vitamins and pharmaceuticals []. Et-AMTC could potentially serve as a building block in the synthesis of novel bioactive molecules with desired properties.

  • Studies on Thiazole derivatives

    Research on the biological activity of various thiazole derivatives is ongoing. Et-AMTC, with its specific functional groups (amino, methyl, and ester), could be a subject of investigation to understand its potential biological effects [].

  • Medicinal Chemistry research

    Due to the presence of the amino and carboxylate groups, Et-AMTC might hold potential for medicinal chemistry research. These functional groups can be involved in various interactions with biological targets, making Et-AMTC a candidate molecule for exploring new therapeutics [].

Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound characterized by its thiazole ring, which features both amino and carboxylate functional groups. Its molecular formula is C7H10N2O2SC_7H_{10}N_2O_2S, and it has a molecular weight of approximately 186.23 g/mol. The compound appears as a white to pale cream solid with a melting point ranging from 171°C to 180°C . It is commonly used in various chemical and biological applications due to its unique structural properties.

, including:

  • Acylation: The amino group can undergo acylation, forming amides.
  • Nucleophilic Substitution: The carboxylate group can be involved in nucleophilic substitution reactions.
  • Cyclization: The thiazole ring can participate in cyclization reactions leading to the formation of more complex heterocycles.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activities or novel properties.

Research indicates that ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate exhibits various biological activities, including:

  • Antimicrobial Properties: It has shown efficacy against certain bacterial strains.
  • Antitumor Activity: Some studies suggest potential anticancer properties, making it a candidate for further pharmacological exploration.
  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes, which could be beneficial in drug design .

Several methods have been developed for the synthesis of ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate:

  • Condensation Reactions: This method typically involves the condensation of appropriate thiazole derivatives with ethyl chloroacetate in the presence of a base.
  • One-Pot Synthesis: A more recent approach utilizes a one-pot synthesis involving multiple reagents that react simultaneously to form the desired compound efficiently.
  • Reduction Reactions: Starting from nitro derivatives, reduction can yield the amino group necessary for the final product .

Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate finds applications in various fields:

  • Pharmaceutical Industry: Used as an intermediate in the synthesis of drugs due to its biological activities.
  • Agricultural Chemistry: Potential use in developing agrochemicals with antimicrobial properties.
  • Material Science: Investigated for incorporation into polymers or coatings due to its unique chemical structure.

Studies focusing on the interactions of ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate with biological systems reveal:

  • Protein Binding: The compound may bind to specific proteins, influencing its bioavailability and efficacy.
  • Metabolic Pathways: Research indicates that it could be metabolized through various pathways, affecting its pharmacokinetics and dynamics.
  • Synergistic Effects: When combined with other compounds, it may exhibit synergistic effects that enhance its biological activity .

Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate shares structural similarities with several compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Ethyl 2-amino-4-methylthiazole-5-carboxylateC7H10N2O2SDifferent position of amino group
Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylateC7H10N2O2SContains a methylthio group
Ethyl 4-methylthiazole-5-carboxylateC7H8N2O2SLacks the amino group
Ethyl 4-(4-methylphenyl)-thiazole-5-carboxylateC13H14N2O2SContains a phenyl substituent

The distinct positioning of functional groups within ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate contributes to its unique reactivity and biological profile compared to these similar compounds.

Cyclocondensation Strategies for Thiazole Core Formation

Cyclocondensation reactions are the most widely reported methods for constructing the thiazole core of ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate. A prominent approach involves the reaction of thiourea with ethyl 2-chloroacetoacetate in the presence of sodium carbonate as a catalyst. This method, detailed in a 2013 patent, employs ethanol as the solvent and achieves yields exceeding 98% under optimized conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of thiourea attacks the α-carbon of the chloroacetoacetate, followed by cyclization to form the thiazole ring.

A study by Miyamoto et al. (2005) explores alternative cyclocondensation pathways using 1-alkynyl(phenyl)-λ³-iodanes and thioureas. While this method is effective for synthesizing substituted thiazoles, its applicability to ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate remains untested. Comparative analysis reveals that the patent method offers superior regioselectivity and scalability for this specific compound, likely due to the stabilizing effect of the ethyl carboxylate group during ring closure.

Key Reaction Parameters:

  • Temperature: 60–70°C for cyclization.
  • Catalyst: Sodium carbonate (0.01–0.1 wt ratio relative to ethyl 2-chloroacetoacetate).
  • Reaction Time: 5–5.5 hours.

Bromination-Cyclization "One-Pot" Synthetic Routes

No direct reports of bromination-cyclization routes for ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate were identified in the reviewed literature. However, analogous methodologies for thiazole synthesis typically involve bromination of α,β-unsaturated carbonyl compounds followed by cyclization with thioamides. For example, Miyamoto et al. (2005) utilized iodanes in cyclocondensation, suggesting that halogenated intermediates could play a role in future adaptations for this compound. Further research is needed to evaluate the feasibility of such one-pot strategies.

Solvent Optimization in Heterocyclic Ring Closure Reactions

Solvent selection critically influences reaction efficiency and product purity. The patent method uses ethanol containing 10–35% ethyl acetate, with optimal results observed at 20–25% ethyl acetate concentration. Ethanol enhances thiourea solubility, while ethyl acetate moderates reactivity to prevent premature cyclization. Comparative trials demonstrated that higher ethyl acetate concentrations (35%) slightly reduced yields due to increased viscosity, whereas lower concentrations (10%) prolonged reaction times.

Solvent Performance Summary:

Ethyl Acetate Concentration (%)Yield (%)Reaction Time (h)
1098.125.5
2098.395.0
3598.395.5

Data adapted from patent examples.

Catalytic Systems for Regioselective Thiazole Synthesis

Sodium carbonate serves as the primary catalyst in the patented synthesis, facilitating deprotonation of thiourea and accelerating nucleophilic attack. At a loading of 0.3–3.3 g per 33 g of ethyl 2-chloroacetoacetate, it ensures complete conversion without generating acidic byproducts. The base also stabilizes the intermediate enolate, directing regioselective cyclization to the 5-carboxylate position. Alternative catalysts, such as triethylamine or potassium carbonate, were not reported but could offer opportunities for further optimization.

Green Chemistry Approaches to Minimize Byproduct Formation

The patented method aligns with green chemistry principles through:

  • Solvent Choice: Ethanol, a renewable and low-toxicity solvent, replaces traditional dichloromethane or dimethylformamide.
  • Catalyst Efficiency: Sodium carbonate is non-toxic and recyclable, minimizing waste.
  • Energy Efficiency: Reactions proceed at moderate temperatures (60–70°C), reducing energy consumption compared to reflux conditions.
  • Atom Economy: The process achieves near-quantitative yields (98%), with unreacted thiourea recovered via filtration.

XLogP3

2.1

Dates

Modify: 2023-08-17

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